molecular formula C11H17NO2 B1274203 2-(3,4-Dimethoxyphenyl)propan-2-amine CAS No. 153002-39-2

2-(3,4-Dimethoxyphenyl)propan-2-amine

Cat. No. B1274203
CAS RN: 153002-39-2
M. Wt: 195.26 g/mol
InChI Key: VKDPBFJRGWKCTN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)propan-2-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines has been reported .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 2-(3,4-Dimethoxyphenyl)propan-2-amine are complex. For example, it can be transformed into 2-chloro-N-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP, 6) under certain conditions . Also, it can be converted from 3,4-Dimethoxybenzaldehyde (veratraldehyde) through a series of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine include a molecular weight of 231.72 . Other properties such as boiling point, melting point, and vapor pressure can be found in the ChemSpider database .

Scientific Research Applications

Nitric Oxide Synthesis Stimulation

This compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. It’s particularly interesting in the context of gastric smooth muscles, where it may regulate spontaneous contractile activity .

Isoquinoline Precursor Synthesis

As an isoquinoline precursor, this molecule serves as a base model for synthesizing compounds like 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which has implications in vasodilation and smooth muscle relaxation .

Catalysis in Organic Synthesis

The compound is used in catalytic protocols for the synthesis of organic compounds. It’s involved in the Michael addition of N-heterocycles to chalcones, which is a step towards creating bioactive compounds .

Synthesis of β-Azolyl Ketones

β-Azolyl ketones, which have applications in fungicide, bactericide, and herbicide formulations, can be synthesized using this compound as a starting material .

Intermediate for Muscle Relaxant

It serves as an intermediate in the preparation of muscle relaxants like papaverine. This application is significant in medical pharmacology for the treatment of various muscular conditions .

Enantiopure Drug Synthesis

The compound is used in the transaminase-mediated synthesis of enantiopure drugs. These drugs have specific applications due to their chirality, which can affect their biological activity .

Neurotransmitter Interaction Studies

Research has explored the interaction between this compound and neurotransmitters like acetylcholine and serotonin. This is crucial for understanding its potential effects on mood, cognition, and peripheral functions .

Biological Activity Regulation

The compound is involved in the regulation of intestinal neurons expressing neuronal nitric oxide synthase (nNOS). This has implications for the function of nNOS/NO and could regulate the spontaneous contractile activity of gastric smooth muscle .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDPBFJRGWKCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388758
Record name 2-(3,4-dimethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)propan-2-amine

CAS RN

153002-39-2
Record name 2-(3,4-dimethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 3,4-dimethoxybenzoate, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 61%.
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